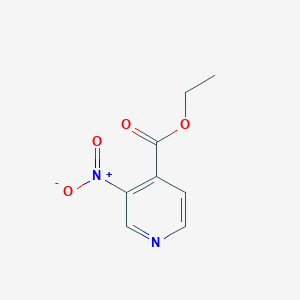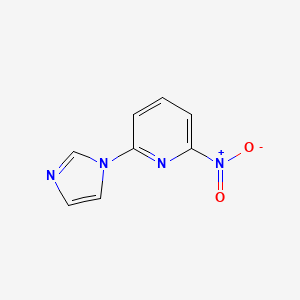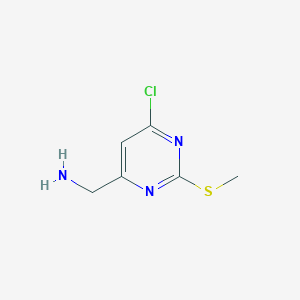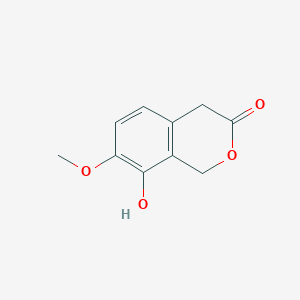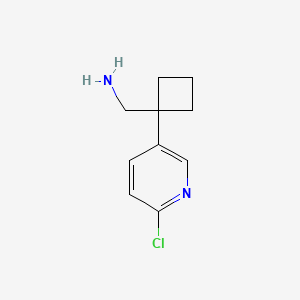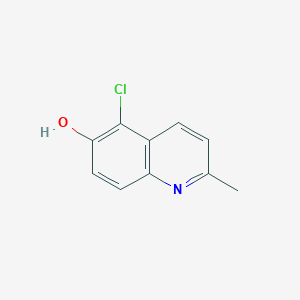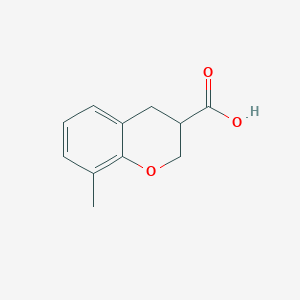
8-Methylchroman-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylchroman-3-carboxylic acid is an organic compound with the molecular formula C11H12O3. It belongs to the class of chroman derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methylchroman-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate, followed by cyclization, can yield ethyl 8-methoxycoumarin-3-carboxylate, which can then be converted to this compound through further reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methylchroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can produce chromanol derivatives .
Scientific Research Applications
8-Methylchroman-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-methylchroman-3-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for their anticancer activity . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
- 8-Methoxycoumarin-3-carboxylic acid
- Coumarin-3-carboxylic acid
- Chroman-3-carboxylic acid
Comparison: 8-Methylchroman-3-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities. For example, the presence of the methyl group at the 8-position enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
8-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-3-2-4-8-5-9(11(12)13)6-14-10(7)8/h2-4,9H,5-6H2,1H3,(H,12,13) |
InChI Key |
DDUSRKXUAATCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



